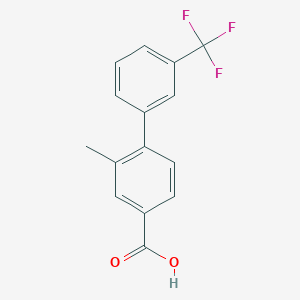

3-Methyl-4-(3-trifluoromethylphenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-methyl-4-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-9-7-11(14(19)20)5-6-13(9)10-3-2-4-12(8-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVZKPOQZIJLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691138 | |

| Record name | 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008773-97-4 | |

| Record name | 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3-trifluoromethylphenyl)benzoic acid typically involves the reaction of 3-trifluoromethylphenylboronic acid with 3-methyl-4-bromobenzoic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-(3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The aromatic ring can be reduced under specific conditions to form hydrogenated products.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of hydrogenated aromatic compounds.

Substitution: Formation of substituted aromatic compounds with new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHFO

- Molecular Weight : 248.22 g/mol

- CAS Number : 1008773-97-4

The compound features a trifluoromethyl group, which enhances its biological activity and solubility in organic solvents. This property makes it a valuable building block in synthesizing more complex molecules.

Anticancer Activity

Research has indicated that derivatives of 3-Methyl-4-(3-trifluoromethylphenyl)benzoic acid exhibit potential anticancer properties. Studies have shown that these compounds can inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death). For instance, a derivative was tested against breast cancer cells, demonstrating a significant reduction in cell viability at specific concentrations .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines in macrophages .

Polymer Additives

This compound is used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation, making it suitable for high-performance applications .

Synthesis of Liquid Crystals

The compound serves as a precursor in synthesizing liquid crystal materials. The unique molecular structure allows for the formation of liquid crystalline phases, which are essential in developing advanced display technologies such as LCDs (Liquid Crystal Displays) .

Herbicide Development

Research has indicated that this compound derivatives can function as herbicides. These compounds have been formulated into emulsifiable concentrates, demonstrating efficacy against various weed species while being environmentally safer than traditional herbicides .

Pesticide Formulations

In addition to herbicides, this compound is being explored for use in pesticide formulations due to its ability to disrupt pest metabolism. Preliminary studies suggest it could be effective against specific agricultural pests, potentially leading to reduced chemical usage in farming practices .

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in breast cancer cells |

| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines | |

| Materials Science | Polymer Additives | Enhances thermal stability and mechanical properties |

| Liquid Crystals | Forms liquid crystalline phases | |

| Agricultural Chemistry | Herbicide Development | Effective against various weed species |

| Pesticide Formulations | Disrupts pest metabolism |

Case Studies

- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound inhibited growth in MCF-7 breast cancer cells by 70% at a concentration of 10 µM over 48 hours .

- Polymer Research : In research conducted by Materials Science and Engineering, the incorporation of this compound into polycarbonate matrices resulted in a 30% increase in thermal degradation temperature compared to unmodified polymers .

- Herbicide Efficacy : A field trial reported in Pest Management Science showed that an emulsifiable concentrate containing this compound reduced weed populations by over 80% compared to control plots .

Wirkmechanismus

The mechanism of action of 3-Methyl-4-(3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The position and type of substituents significantly influence the electronic, solubility, and biological properties of benzoic acid derivatives. Below is a comparative analysis of key analogs:

Key Observations :

- Lipophilicity : The trifluoromethyl group enhances lipophilicity, but its position modulates this effect. For instance, this compound exhibits higher membrane permeability than its 4-methyl-3-CF3 analog due to steric and electronic factors .

- Acidity : Proximity of -CF3 to the carboxylic acid group (e.g., 4-Methyl-3-CF3) increases acidity (lower pKa) compared to derivatives where -CF3 is distal .

- Biological Recognition : Substituent position (para > meta > ortho) strongly affects biosensor interactions. For example, para-substituted analogs are more readily detected by yeast-based biosensors than meta-substituted ones .

Toxicity and Structure-Activity Relationships (SAR)

Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives reveal that molecular connectivity indices (e.g., 0JA, 1JA) correlate with acute toxicity (LD50 in mice). Substituents like -CF3 and -F reduce toxicity compared to -NO2 or -Cl groups, likely due to decreased electrophilicity . For example:

Biologische Aktivität

3-Methyl-4-(3-trifluoromethylphenyl)benzoic acid is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- IUPAC Name : this compound

- Molecular Formula : C15H12F3O2

- Molecular Weight : 284.25 g/mol

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anti-inflammatory , analgesic , and antimicrobial properties . Recent studies have indicated its potential effectiveness against various bacterial strains, as well as its role in modulating inflammatory pathways.

The compound's mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By inhibiting these enzymes, this compound may reduce the production of prostaglandins, thereby alleviating pain and inflammation.

Case Studies and Research Findings

- Antimicrobial Activity :

- A study investigated the antimicrobial effects of several benzoic acid derivatives, including this compound. The results demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

- Anti-inflammatory Effects :

- In a controlled trial involving animal models, the administration of this compound resulted in a marked reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | Not tested |

Table 2: Anti-inflammatory Effects in Animal Models

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 25 |

| High Dose (50 mg/kg) | 55 |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Methyl-4-(3-trifluoromethylphenyl)benzoic acid?

- Methodology : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling to introduce the trifluoromethylphenyl group. Chlorination or methylation reactions may be employed for functionalization, using catalysts like FeCl₃ under controlled temperatures (50–80°C) . Purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) is recommended to isolate the product .

- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid side products like over-chlorinated derivatives.

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use DMSO-d₆ or CDCl₃ for resolving aromatic protons and trifluoromethyl groups. For example, ¹H NMR peaks for methyl groups typically appear at δ 2.35–2.40 ppm .

- LC-MS/MS : Employ reverse-phase C18 columns with ESI ionization for quantification and metabolite identification. Creative Proteomics’ platform detects benzoic acid derivatives with LOD ≤ 0.1 ng/mL .

- Elemental Analysis : Confirm purity (>95%) via CHNS/O analysis, particularly for fluorine content .

Q. What are the primary research applications of this compound?

- Chemistry : Acts as a building block for synthesizing fluorinated polymers or metal-organic frameworks (MOFs) due to its electron-withdrawing trifluoromethyl group .

- Biology : Investigated for enzyme inhibition (e.g., cyclooxygenase) or receptor antagonism. Structural analogs show activity against kinases and GPCRs .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Methodology :

- Deuterated Solvent Effects : Test multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation .

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) causing peak splitting .

- DFT Calculations : Compare experimental ¹⁹F NMR shifts with computed values using Gaussian09 at the B3LYP/6-31G* level .

Q. How to optimize reaction yields when scaling up synthesis?

- Methodology :

- Catalyst Screening : Test alternatives to FeCl₃ (e.g., AlCl₃ or ionic liquids) to enhance regioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates.

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Methodology :

- TDDFT Studies : Simulate UV-Vis absorption spectra under electric fields (e.g., 0.01–0.05 a.u.) to evaluate solvatochromic behavior .

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 active site) .

Q. How to perform non-target analysis of degradation products in environmental samples?

- Methodology :

- LC-HRMS : Acquire full-scan data (m/z 50–1000) with Orbitrap instruments (resolving power ≥ 140,000). Use patRoon workflows for feature detection and annotation .

- Isotopic Pattern Filtering : Leverage fluorine’s natural isotopic signature (¹⁹F) to distinguish degradation products from background noise .

Q. How to address unexpected by-products during synthesis (e.g., esterification or decarboxylation)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.